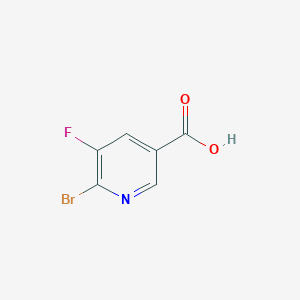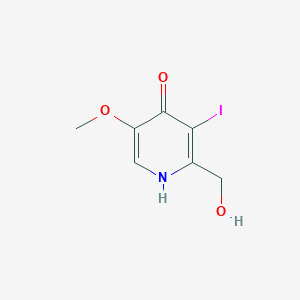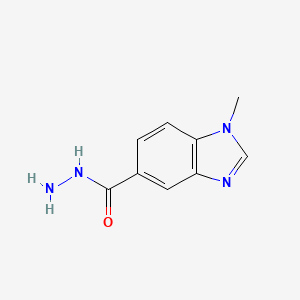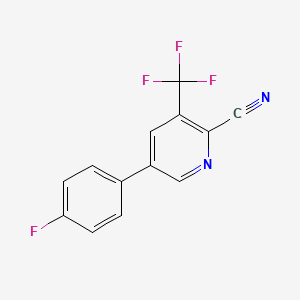
5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile
描述
5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a trifluoromethyl group, and a picolinonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile typically involves multiple steps, starting with the formation of the core picolinonitrile structure. One common approach is the reaction of 4-fluorobenzonitrile with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of strong bases or catalysts to facilitate the trifluoromethylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions: 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
科学研究应用
Chemistry: In chemistry, 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Its interaction with biological targets can provide insights into the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to modulate biological pathways makes it a candidate for the synthesis of novel pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products with enhanced performance.
作用机制
The mechanism by which 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
5-(4-Fluorophenyl)-1H-tetrazole
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness: 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds
属性
IUPAC Name |
5-(4-fluorophenyl)-3-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-10-3-1-8(2-4-10)9-5-11(13(15,16)17)12(6-18)19-7-9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCHNUMNVYZSHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)C#N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1391021.png)
![3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1391022.png)
![7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B1391023.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1391026.png)
![1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1391029.png)
![[2-(Methylamino)-5-nitrophenyl]methanol](/img/structure/B1391032.png)
![6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6,10,12-pentaen-4-one](/img/structure/B1391033.png)
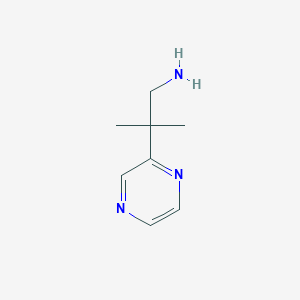
![7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1391035.png)
